molecular formula C11H11NO3S B1434465 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid CAS No. 1955547-07-5

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid

Cat. No. B1434465
M. Wt: 237.28 g/mol
InChI Key: VWHMAVUHQOHSQO-UHFFFAOYSA-N
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Description

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .

Scientific Research Applications

Synthetic Chemistry Applications

This compound and its derivatives have been explored extensively in synthetic chemistry for the development of novel synthetic routes and methodologies. For example, Vijayalakshmi A. Moorthie et al. (2007) reported an efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a precursor for biomimetic synthesis of α-cyclopiazonic acid, showcasing the utility of isoxazole derivatives in complex organic syntheses (Moorthie et al., 2007). Similarly, J. G. Ruano et al. (2005) highlighted the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, providing a scaffold for further chemical modifications (Ruano et al., 2005).

Materials Science Applications

In materials science, the synthesis and study of metal coordination polymers constructed from isoxazole-based ligands have demonstrated significant potential. M. Cheng et al. (2017) prepared isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands and used them to assemble Zn(II) and Cd(II) coordination polymers, indicating the structural versatility and application of these compounds in materials chemistry (Cheng et al., 2017).

Pharmacological Applications

Research has also explored the pharmacological potentials of isoxazole derivatives. For instance, synthesis and biological activity studies of novel comenic acid derivatives containing isoxazole and isothiazole moieties by A. Kletskov et al. (2018) revealed a synergistic effect with first-line antitumor drugs, suggesting these derivatives as promising for enhancing chemotherapy efficacy (Kletskov et al., 2018). Additionally, the development of analgesic and anti-inflammatory agents incorporating 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters by P. D. Gokulan et al. (2012) showcased the application of isoxazole derivatives in designing new therapeutic agents (Gokulan et al., 2012).

Future Directions

Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives, there is significant interest in the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of eco-friendly synthetic strategies and metal-free synthetic routes .

properties

IUPAC Name

5-ethyl-3-(3-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-3-7-8(11(13)14)9(12-15-7)10-6(2)4-5-16-10/h4-5H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHMAVUHQOHSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=C(C=CS2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 2
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 3
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 4
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 5
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 6
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid

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